molecular formula C14H20N2O4 B14094272 Tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate

Tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate

Cat. No.: B14094272
M. Wt: 280.32 g/mol
InChI Key: OBVOQZRTRVSPHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-1-(4-methoxyphenyl)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-(4-methoxyphenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(15)17)9-5-7-10(19-4)8-6-9/h5-8,11H,1-4H3,(H2,15,17)(H,16,18)

InChI Key

OBVOQZRTRVSPHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=O)N

Origin of Product

United States

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